N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that features a benzofuran moiety, a fluorophenoxy group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-dihydrobenzofuran, 2-fluorophenol, and acetic anhydride.
Step 1 Formation of Intermediate: The first step involves the alkylation of 2,3-dihydrobenzofuran with a suitable alkyl halide under basic conditions to introduce the propan-2-yl group.
Step 2 Ether Formation: The intermediate is then reacted with 2-fluorophenol in the presence of a base such as potassium carbonate to form the ether linkage.
Step 3 Acetamide Formation: Finally, the compound is treated with acetic anhydride to introduce the acetamide group, completing the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide would involve optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, due to its potential binding affinity and specificity.
Medicine
In medicinal chemistry, the compound could be explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzofuran moiety could facilitate binding to hydrophobic pockets, while the fluorophenoxy group might enhance interactions through hydrogen bonding or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-chlorophenoxy)acetamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-bromophenoxy)acetamide
- N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methylphenoxy)acetamide
Uniqueness
Compared to its analogs, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties such as lipophilicity and metabolic stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-13(10-14-6-7-17-15(11-14)8-9-23-17)21-19(22)12-24-18-5-3-2-4-16(18)20/h2-7,11,13H,8-10,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFYDOPSVXPCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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